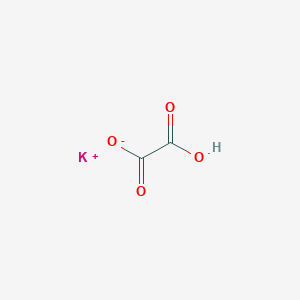

potassium;2-hydroxy-2-oxoacetate

Description

Properties

IUPAC Name |

potassium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCDHVHZSGGJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HKO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-hydroxy-2-oxoacetate can be synthesized by reacting potassium hydroxide with oxalic acid in a 1:1 mole ratio. The reaction typically occurs in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:

KOH+H2C2O4→KHC2O4+H2O

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.

Reduction: It can be reduced to form potassium oxalate.

Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation: Potassium carbonate, carbon dioxide.

Reduction: Potassium oxalate.

Substitution: Various substituted oxalates depending on the reagent used.

Scientific Research Applications

Potassium;2-hydroxy-2-oxoacetate has several applications in scientific research:

Analytical Chemistry: Used as a primary standard in titration processes to standardize solutions of strong oxidizing agents.

Biology: Utilized in studies involving metabolic pathways of oxalate compounds.

Medicine: Investigated for its potential role in treating conditions related to oxalate metabolism.

Industry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of potassium;2-hydroxy-2-oxoacetate involves its ability to act as a proton donor or acceptor, depending on the reaction conditions. It can participate in acid-base reactions, where it either donates a proton to form oxalate or accepts a proton to form oxalic acid. This amphoteric behavior makes it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Potassium;2-hydroxy-2-oxoacetate .

- Synonyms: Potassium binoxalate, potassium hydrogen oxalate, potassium acid oxalate .

- Molecular Formula : C₂HKO₄ .

- Structure : Comprises a potassium cation paired with a deprotonated oxalic acid moiety (HOOC–COO⁻K⁺), retaining one carboxylic acid group and one carboxylate group .

Comparison with Structurally Similar Compounds

Ammonium;2-hydroxy-2-oxoacetate (Ammonium Oxalate)

- Formula : (NH₄)₂C₂O₄·H₂O .

- Structure : Ammonium cation replaces potassium, forming a fully deprotonated oxalate (C₂O₄²⁻) with two ammonium counterions.

- Applications : Precipitant for calcium ions in qualitative analysis; less common in enzymatic studies compared to potassium salts .

- Key Difference : Higher water solubility due to ammonium’s smaller ionic radius vs. potassium .

Potassium;2-ethoxy-2-oxoacetate (Ethyl Potassium Oxalate)

- Formula : C₄H₅KO₄ .

- Structure : Ethoxy group (–OCH₂CH₃) replaces the hydroxyl group, yielding an esterified oxalate (CH₃CH₂O–CO–COO⁻K⁺).

- Applications : Intermediate in organic synthesis (e.g., coumarin derivatives ); used in coordination chemistry as a ligand precursor .

- Key Difference : Reduced acidity compared to this compound due to esterification .

Sodium Chloroacetate

- Formula : C₂H₂ClO₂·Na .

- Structure : Chlorine substituent replaces hydroxyl group (Cl–CH₂–COO⁻Na⁺).

- Applications : Herbicide precursor; highly toxic compared to oxalates, requiring stringent handling .

- Key Difference : Greater electrophilicity due to the electron-withdrawing chlorine atom, enhancing reactivity in nucleophilic substitutions .

Potassium Trioxalatoferrate(III) (Potassium Ferrioxalate)

- Formula : K₃[Fe(C₂O₄)₃]·3H₂O .

- Structure : Coordination complex with Fe³⁺ center bound to three oxalate ligands.

- Applications: Photochemical reagent (light-sensitive); used in actinometry .

- Key Difference : Enhanced redox activity due to Fe³⁺, unlike purely ionic this compound .

Comparative Data Table

Research Findings and Key Contrasts

- Reactivity : this compound exhibits dual acidity (pKa₁ = 1.25, pKa₂ = 4.14), enabling pH-specific applications, whereas ethyl derivatives lack acidic protons .

- Coordination Chemistry: Ferrioxalate’s Fe³⁺ center allows redox cycling, unlike non-metallic oxalates .

- Toxicity : Sodium chloroacetate’s acute toxicity (LD₅₀ = 150 mg/kg, oral) surpasses oxalates due to alkylating properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.